molecular formula C15H26N2O3 B7087317 Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate

Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate

Cat. No.: B7087317
M. Wt: 282.38 g/mol
InChI Key: FSOLUSSPBAKUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives

Properties

IUPAC Name

tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-9-4-6-12(8-11-16)17-10-5-7-13(17)18/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOLUSSPBAKUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and pyrrolidinone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the ester bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process and reduce the time required for isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, depending on the reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate is unique due to its specific combination of a pyrrolidinone moiety and an azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and drug development .

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